2-Chloro-6-methylquinoline-3-carboxylic acid
Overview
Description
2-Chloro-6-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position, a methyl group at the sixth position, and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-methylquinoline-3-carboxylic acid typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminoaryl ketones with α-methylene ketones in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in an anhydrous solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Friedländer reaction, utilizing continuous flow reactors to enhance yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted quinoline derivatives.
Condensation Reactions: Formation of esters or amides.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Comparison: 2-Chloro-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGAUWPEPWBXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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